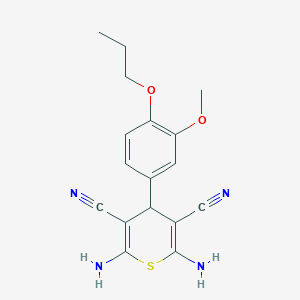
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C20H16N2S2 and a molecular weight of 348.48 g/mol . This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carbonitrile with phenyl isocyanate can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo and quinoline groups can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile: Similar in structure but lacks the thienyl group.
6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydroquinoline: Similar quinoline core but different substituents.
2-Thio-containing pyrimidines: Share the thioxo group but have a different core structure.
Uniqueness
6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core, thienyl group, and thioxo group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
445265-75-8 |
|---|---|
Molecular Formula |
C20H16N2S2 |
Molecular Weight |
348.5g/mol |
IUPAC Name |
6-phenyl-2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S2/c21-12-16-19(18-7-4-10-24-18)15-11-14(13-5-2-1-3-6-13)8-9-17(15)22-20(16)23/h1-7,10,14H,8-9,11H2,(H,22,23) |
InChI Key |
KWVLDPUENROASN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=S)N2)C#N)C4=CC=CS4 |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=S)N2)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B459134.png)
![2-[(4,6-diamino-2-pyrimidinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B459136.png)
![2,11-Diamino-4,9-bis(4-fluorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459137.png)
![5-Amino-3-(4-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B459141.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-pyrimidinediamine](/img/structure/B459142.png)

![2,11-Diamino-4,9-di(3-thienyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459145.png)
![2-amino-4-(3-methoxy-4-propoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459146.png)
![6-Amino-4-(3-methoxy-4-propoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459147.png)
![2,11-Diamino-4,9-bis(4-chlorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459148.png)
![6-(1-adamantyl)-3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459151.png)
![N-[1-(1-adamantyl)ethyl]-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B459152.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B459153.png)
![2,5-Dichloro-3-(4-methyl-1-piperazinyl)-6-[2-(1-piperidinyl)-1,3-thiazol-5-yl]benzo-1,4-quinone](/img/structure/B459155.png)
